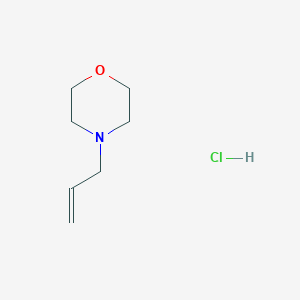
4-Allylmorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allylmorpholine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by an allyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylmorpholine hydrochloride typically involves the reaction of morpholine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of allyl chloride, resulting in the formation of 4-Allylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Allylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to morpholine.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Allylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Allylmorpholine hydrochloride involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, lacking the allyl group.
N-Methylmorpholine: A derivative with a methyl group instead of an allyl group.
N-Ethylmorpholine: A derivative with an ethyl group instead of an allyl group.
Uniqueness
4-Allylmorpholine hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity compared to other morpholine derivatives. This makes it particularly useful in synthetic chemistry for introducing allyl functionality into molecules .
Propriétés
Numéro CAS |
6425-22-5 |
|---|---|
Formule moléculaire |
C7H14ClNO |
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
4-prop-2-enylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |
Clé InChI |
LZMUKCGZVLVORJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-](/img/structure/B15217625.png)

![1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)
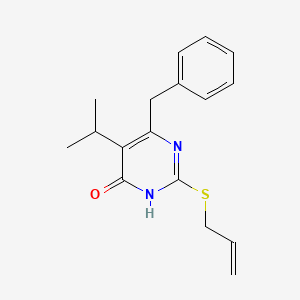
![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide](/img/structure/B15217664.png)
![2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid](/img/structure/B15217670.png)
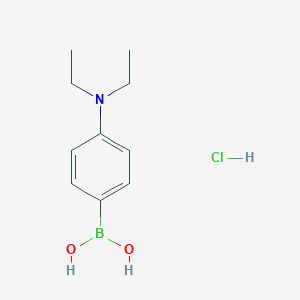
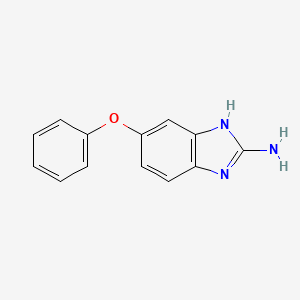
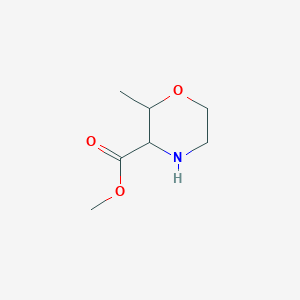

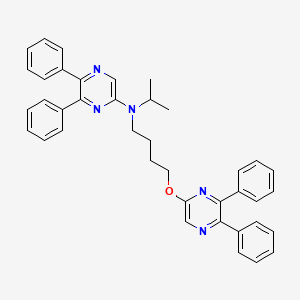
![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
